molecular formula C17H12O6 B13769191 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester CAS No. 67801-59-6

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester

Cat. No.: B13769191
CAS No.: 67801-59-6
M. Wt: 312.27 g/mol
InChI Key: YNIKZBLWNYWZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester (CAS No. 67801-59-6) is a polycyclic aromatic compound characterized by a dibenzopyran core substituted with two methyl ester groups at positions 4 and 8 and a ketone group at position 4. This compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating its regulated status under Canadian environmental and health regulations . Its molecular structure confers unique physicochemical properties, including a rigid aromatic framework and ester functionalities, which influence its reactivity and applications in chemical synthesis or pharmacological research.

Properties

CAS No.

67801-59-6

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

dimethyl 6-oxobenzo[c]chromene-4,8-dicarboxylate

InChI

InChI=1S/C17H12O6/c1-21-15(18)9-6-7-10-11-4-3-5-12(16(19)22-2)14(11)23-17(20)13(10)8-9/h3-8H,1-2H3

InChI Key

YNIKZBLWNYWZRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(C(=CC=C3)C(=O)OC)OC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step pathway involving:

This approach is consistent with methods used for related dibenzopyran derivatives, including those used in pharmaceutical research (e.g., cannabinoids analogues) and patented synthetic routes for hexahydro-dibenzo[b,d]pyran-9-ones.

Stepwise Preparation Details

Condensation and Cyclization

  • A substituted resorcinol such as 5-(1',1'-dimethylheptyl)resorcinol is reacted with dialkyl α-acetoglutarate (e.g., diethyl 2-acetylglutarate) in the presence of a dehydrating agent such as phosphorus oxychloride.
  • The reaction is typically stirred at ambient temperature for an extended period (up to 10 days) to form an intermediate benzopyran derivative with ester functionalities.
  • The intermediate is extracted with ethyl acetate, washed with water until neutral, dried, and concentrated.
  • Purification by chromatography on neutral alumina or silica gel yields a purified benzopyran propionate intermediate.

Base-Mediated Cyclization

  • The purified intermediate is dissolved in dimethyl sulfoxide (DMSO) and added dropwise to a suspension of sodium hydride in DMSO.
  • The mixture is stirred overnight at ambient temperature to promote intramolecular cyclization, generating the dibenzo[b,d]pyran core.
  • Excess sodium hydride is quenched with ethanol.
  • The reaction mixture is poured into an ice and aqueous hydrochloric acid mixture, precipitating the product.
  • The solid is collected by filtration and washed.

Grignard Reaction and Reduction

  • The cyclized product is dissolved in anhydrous ether and treated dropwise with a methyl Grignard reagent under reflux overnight.
  • After cooling, the reaction is quenched with ice and aqueous hydrochloric acid.
  • The ether is evaporated, and the precipitate collected by filtration.
  • This step introduces the 6-oxo group and completes the formation of the dimethyl ester.

Esterification and Purification

  • The final product, dimethyl 6-oxo-6H-dibenzo[b,d]pyran-4,8-dicarboxylate, is purified by chromatography on silica gel using benzene or chloroform as eluents.
  • The purified compound is characterized by melting point and spectroscopic methods (IR, NMR).

Alternative Synthetic Routes and Modifications

  • Microwave-assisted alkylation has been used to introduce ester groups efficiently in related cannabinoid analogues, involving alkylation of carboxylate anions with dibromobutane in dimethylformamide (DMF) at elevated temperatures for short reaction times (e.g., 12 minutes at 165 °C).
  • Side-chain modifications using nucleophilic substitution (e.g., treatment with sodium cyanide to yield cyano-substituted analogues) and coupling with amines or thiols to form amides and thioesters have been reported in related dibenzopyran systems, demonstrating the versatility of the ester functional groups in synthetic elaboration.
  • Reduction of ketal intermediates with sodium bismethoxyethoxyaluminum hydride in benzene yields hydroxymethyl derivatives, which can be further transformed to the target dibenzopyran structures.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Product/Intermediate Yield/Notes
1 Condensation Substituted resorcinol + diethyl 2-acetylglutarate + POCl3, rt, 10 days Ethyl 7-(alkyl)-5-hydroxy-4-methyl-2-oxy-2H-1-benzopyran-3-propionate Purified by alumina chromatography
2 Cyclization Sodium hydride in DMSO, rt, overnight 3-(alkyl)-6,6a,7,8-tetrahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one Precipitated by acid quench
3 Grignard Reaction Methylmagnesium bromide in ether, reflux, overnight 6-oxo-dibenzo[b,d]pyran dimethyl ester Isolated by filtration
4 Alkylation (alternative) Carboxylate + dibromobutane, DMF, microwave heating, 165 °C, 12 min Alkylated ester intermediates 45–63% yield
5 Nucleophilic substitution Bromides + NaCN in DMSO Cyano-substituted analogues 54–71% yield

Analytical Characterization

Research Findings and Considerations

  • The presence of the 6-oxo group and dimethyl ester functionalities plays a critical role in the compound's chemical reactivity and stability.
  • Microwave-assisted synthesis offers a rapid alternative to conventional heating, improving yields and reducing reaction times in ester alkylation steps.
  • The synthetic routes allow for structural modifications at the side chains, enabling the preparation of analogues with varied pharmacological properties.
  • Reduction and cyclization steps require careful control of reaction conditions to avoid over-reduction or side reactions.
  • Purification by chromatography is essential to obtain analytically pure material suitable for further application or study.

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Functional Groups Boiling Point (°C) Regulatory Status
6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester C₁₇H₁₂O₇ (est.) Methyl esters, ketone N/A NDSL-listed
6H-Dibenzo[b,d]pyran-9-carboxylic acid (CAS 96912-65-1) C₁₉H₂₄O₄ Carboxylic acid, hydroxyl 442.5 Unreported
Phenanthrene-1:8:9:10-tetracarboxylic anhydride-1:8-dicarboxylic acid (dimethyl ester) C₂₀H₁₄O₈ (est.) Anhydride, methyl esters N/A Unreported
Table 2: Spectral Signatures (APPI-MS)
Compound Type Dominant Ions Key Fragments
Carboxylic Acids [M-H]⁻, [M-COOH]⁻ High polarity fragments
Esters (Target Compound) [M+H]⁺ Minimal fragmentation
Lactones [M+H]⁺ No negative ions

Biological Activity

Abstract

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester (CAS No. 67801-59-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula: C17_{17}H12_{12}O6_{6}
  • Molecular Weight: 312.27 g/mol
  • CAS Registry Number: 67801-59-6
  • Other Names: Dimethyl 6-oxo-6H-dibenzo[b,d]pyran-4,8-dicarboxylate

The compound exhibits a complex structure characterized by the dibenzo[b,d]pyran core with two carboxylic acid groups and a keto group, contributing to its diverse biological activities.

Antimicrobial Properties

Recent studies indicate that compounds structurally related to 6H-Dibenzo[b,d]pyran derivatives exhibit significant antimicrobial properties. For instance, a related compound, dibenzo-p-dioxin-2,8-dicarboxylic acid, demonstrated effective inhibition against Enterococcus faecalis, suggesting potential similar mechanisms for 6H-Dibenzo[b,d]pyran derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismInhibition Zone (mm)Concentration (μg/mL)
Dibenzo-p-dioxin-2,8-dicarboxylic acidE. faecalis8.051000
AmoxicillinE. faecalis16.05–25
AmpicillinE. faecalis11.55–25

The mechanism of action for dibenzo[b,d]pyran derivatives often involves interaction with bacterial quorum sensing pathways. These compounds may inhibit peptide pheromones in the signaling process, which is crucial for bacterial communication and virulence .

Cytotoxicity and Pharmacological Potential

Research into the cytotoxic effects of dibenzo[b,d]pyran derivatives indicates varying levels of activity against cancer cell lines. A study highlighted that certain derivatives exhibited IC50_{50} values in the low micromolar range against specific cancer types, suggesting potential as anticancer agents .

Case Studies

  • Antibacterial Activity : A study on dibenzo-p-dioxin derivatives showed that these compounds could effectively disrupt bacterial communication systems, leading to reduced virulence in E. faecalis.
  • Anticancer Potential : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications.

Q & A

Q. What are the common synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives, and how do they apply to the target compound?

The synthesis of 6H-dibenzo[b,d]pyran-6-one derivatives typically involves intramolecular cyclization of substituted biphenyl precursors or coupling reactions to construct the fused aromatic system. For example, intramolecular lactonization of substituted biphenyl compounds under acidic or thermal conditions is a well-documented method . To synthesize the dimethyl ester variant (6-oxo-4,8-dicarboxylic acid dimethyl ester), esterification of the parent dicarboxylic acid with methanol in the presence of a catalyst (e.g., H₂SO₄) is a plausible step. Researchers must optimize reaction conditions (temperature, solvent, catalyst loading) to maximize yield and minimize side products like hydrolyzed esters.

Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?

Key methods include:

  • Chromatography : HPLC or column chromatography to separate impurities.
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., ester carbonyls typically appear at δ ~165–175 ppm in ¹³C NMR).
    • HRMS : Confirm molecular weight accuracy (e.g., ±1 ppm deviation).
  • Melting Point Analysis : Consistency with literature values indicates purity .

Q. What solvents and reaction conditions are optimal for recrystallizing this compound?

Recrystallization solvents (e.g., ethanol, DMSO, or ethyl acetate) should be selected based on solubility tests. For dimethyl esters, polar aprotic solvents like DMF may enhance solubility at elevated temperatures, while gradual cooling promotes crystal formation. Purity can be further assessed via TLC (Rf comparison with standards) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide reaction design for derivatives of this compound?

Quantum mechanical calculations (DFT, MP2) predict reaction pathways, transition states, and thermodynamic stability. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., catalyst selection, solvent effects) . Researchers can model esterification energetics or intramolecular cyclization barriers to prioritize synthetic routes.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicts in NMR or MS data often arise from tautomerism, solvent effects, or impurities. Solutions include:

  • Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals.
  • Isotopic Labeling : Trace unexpected peaks (e.g., deuterated solvents interfering with exchangeable protons) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

A factorial design approach systematically tests variables (e.g., temperature, stoichiometry, catalyst type). For example, a 2³ factorial design might evaluate:

VariableLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst Loading0.5 mol%2.0 mol%
Reaction Time (h)624

ANOVA analysis identifies significant factors and interactions, enabling targeted optimization .

Q. What are the challenges in scaling up lab-scale syntheses of this compound for preclinical studies?

Key issues include:

  • Mass Transfer Limitations : Stirring efficiency in larger reactors.
  • Thermal Gradients : Exothermic reactions require controlled heat dissipation.
  • Purification Scalability : Transitioning from column chromatography to continuous distillation or membrane separation technologies .

Methodological Considerations

Q. How should researchers address discrepancies between predicted and observed HRMS data?

Deviations >3 ppm suggest structural anomalies. Steps:

Re-examine synthesis for unintended side reactions (e.g., hydrolysis, dimerization).

Perform isotopic pattern analysis to confirm molecular composition.

Validate calibration standards and instrument parameters (e.g., ESI voltage).
Documentation of all steps is critical for reproducibility .

Q. What ethical and safety protocols are essential when handling this compound?

  • Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity.
  • Waste Disposal : Follow ECHA guidelines for ester-containing waste.
  • Legal Compliance : Ensure non-medical use adheres to regional regulations (e.g., FDA prohibitions on human/animal administration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.